molecular formula C7H8FN3O B13067565 5-Amino-2-fluoro-N'-hydroxybenzene-1-carboximidamide

5-Amino-2-fluoro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13067565
M. Wt: 169.16 g/mol
InChI Key: OGTOWKUXEWTHBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction may produce various amines .

Scientific Research Applications

5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Properties

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

5-amino-2-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8FN3O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,9H2,(H2,10,11)

InChI Key

OGTOWKUXEWTHBQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1N)/C(=N/O)/N)F

Canonical SMILES

C1=CC(=C(C=C1N)C(=NO)N)F

Origin of Product

United States

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